molecular formula C16H14O5 B1216584 Claussequinone CAS No. 35878-39-8

Claussequinone

Cat. No. B1216584
CAS RN: 35878-39-8
M. Wt: 286.28 g/mol
InChI Key: PDAKXMIQFUHWQC-UHFFFAOYSA-N
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Description

Claussequinone is a compound with the systematic name 7-Hydroxy-4’-methoxyisoflavanquinone . It has the molecular formula C16H14O5 and an exact mass of 286.084125 . It belongs to the main class of polyketides and the subclass of flavonoids .


Synthesis Analysis

Claussequinone can be synthesized by the oxidative rearrangement of 2′-hydroxy- or 2′-acetoxy-chalcones with thallium (III) nitrate in methanol into 1- (2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-ones . This is followed by cyclisation . Claussequinone was rapidly formed by autoxidation of its hydroquinone precursor .


Molecular Structure Analysis

Claussequinone has a complex molecular structure with heavy atoms, rings, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . Its InChiKey is PDAKXMIQFUHWQC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of Claussequinone involves the oxidative rearrangement of chalcones with thallium (III) nitrate . This process is followed by cyclisation . The rapid formation of Claussequinone by autoxidation of its hydroquinone precursor suggests that oxidation may also have occurred during the isolation of the metabolite .


Physical And Chemical Properties Analysis

Claussequinone has a calculated physicochemical properties such as heavy atoms, rings, aromatic rings, rotatable bonds, Van der Waals molecular volume, topological polar surface area, hydrogen bond donors, hydrogen bond acceptors, logP, and molar refractivity .

Scientific Research Applications

Anti-Inflammatory Activity

Claussequinone has been studied in the context of anti-inflammatory activity. Research conducted by Emim, Oliveira, and Lapa (1994) explored the anti-inflammatory effects of various bioflavonoids, including hesperidin, duartin, and claussequinone. They found that while hesperidin demonstrated significant anti-inflammatory effects in their tests, claussequinone was ineffective in the same tests. This indicates that claussequinone may not be as effective as other flavonoids in reducing inflammation.

Antioxidant Activity

Studies have also investigated the antioxidant properties of related compounds. For instance, Mansour et al. (2002) examined thymoquinone, a component derived from Nigella sativa, for its antioxidant properties. They found that thymoquinone significantly reduced hepatic and cardiac lipid peroxidation, indicating potent antioxidant activities. Although this study focused on thymoquinone, it highlights the potential of related compounds in mitigating oxidative stress.

Pharmaceutical Formulation and Stability

In the realm of pharmaceutical formulation, research on the solubility and degradation kinetics of phytochemicals, including thymoquinone, is relevant. Salmani, Asghar, Lv, and Zhou (2014) conducted a study to understand the solubility and stability profiles of thymoquinone in aqueous solutions. Their findings revealed significant degradation of thymoquinone in aqueous solutions, especially at alkaline pH, and emphasized the importance of considering the stability of such compounds in pharmaceutical formulations.

Potential in Cancer Therapy

The potential of related compounds in cancer therapy has been explored as well. For example, Yi et al. (2008) studied thymoquinone for its ability to inhibit tumor angiogenesis and tumor growth. They found that thymoquinone effectively inhibited these processes, suggesting its potential as a drug candidate for cancer therapy.

properties

IUPAC Name

2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAKXMIQFUHWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Claussequinone

CAS RN

35878-39-8
Record name Claussequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
L Farkas, À Gottsegen, M Nóagrádi… - Journal of the Chemical …, 1974 - pubs.rsc.org
… oxidation by air to claussequinone (67). Reduction of claussequinone by sodium dithionite gave the same unstable hydroquinone. Thus it cannot be excluded that claussequinone and …
Number of citations: 112 pubs.rsc.org
JADS Emim, AB Oliveira… - Journal of Pharmacy and …, 1994 - Wiley Online Library
… Equal doses of duartin and claussequinone were ineffective in all the above tests. … Two related isoflavonoids, duartin and claussequinone, isolated from Machaerium villosum …
Number of citations: 362 onlinelibrary.wiley.com
GA Kraus, I Kim - The Journal of Organic Chemistry, 2003 - ACS Publications
… Colutequinone A (1), 1 colutequinone B (2), 2 and claussequinone (3) 3 are members of a growing family of isoflavan quinones. Claussequinone exhibits potent activity against …
Number of citations: 52 pubs.acs.org
MTP Gambardella, YP Mascarenhas… - … Section C: Crystal …, 1983 - scripts.iucr.org
… The main component of its benzenic extract is an orange pigment that was named claussequinone in view of its quinonic character. The proton NMR and mass spectroscopy analysis …
Number of citations: 5 scripts.iucr.org
IAC Araújo, RC De Paula, CL Alves, KF Faria… - Experimental …, 2022 - Elsevier
… (3R)-claussequinone was able to … )-claussequinone against L. infantum and L. amazonensis associated to low cytotoxicity. Furthermore, these results suggest that (3R)-claussequinone …
Number of citations: 4 www.sciencedirect.com
MO Guerra, AB Oliveira, VM Peters - Ciênc. cult.(Säo Paulo), 1985 - pesquisa.bvsalud.org
Com o objetivo de verificar-se o efeito zigotóxico da (3R)-claussequinona em ratas, foram administradas 200 micron/100g de peso corporal/via intraperitoneal do composto a animais …
Number of citations: 3 pesquisa.bvsalud.org
E Chiari, AB de Oliveira, DS Raslan… - Transactions of the …, 1991 - Elsevier
… (3R)-Claussequinone is the major constituent of Cyclolobium cluusseni and C. yecchii (OLIVEIRA et al., 1975). The neoflavonoids (R)-4-methoxydalbergione and (S)-4-4’-…
Number of citations: 75 www.sciencedirect.com
MO Hamburger, GA Cordell, P Tantivatana… - Journal of natural …, 1987 - ACS Publications
… trum of 2 was achieved through comparison with literature data (10,11), with thedata for claussequinone [1], and by the attached proton test (APT) spectrum. Based on this spectroscopic …
Number of citations: 56 pubs.acs.org
E Chiari - Ciênc. cult.(Säo Paulo), 1996 - pesquisa.bvsalud.org
… A broad screening was performed and some have shown trypanocidal activity as for example, claussequinone, 4-methoxy-… The most active were claussequinone and lepidine. …
Number of citations: 2 pesquisa.bvsalud.org
M Takahashi, H Fuchino, S Sekita… - Chemical and …, 2006 - jstage.jst.go.jp
… In the 13CNMR spectrum, the chemical shifts of the A and B rings were in good agreement with those of 3R-claussequinone, and therefore 1 was thought to have the same substituent …
Number of citations: 37 www.jstage.jst.go.jp

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